molecular formula C5H7N3O3 B13460503 ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate

ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13460503
M. Wt: 157.13 g/mol
InChI Key: XLXALEMGVGAONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium nitrite in the presence of acetic acid to yield the desired triazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Biological Activity

Ethyl 4-hydroxy-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that has garnered attention in various fields of research due to its notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications based on diverse sources.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts. The process can be summarized as follows:

  • Preparation of Azide : An azide is synthesized from an amine using sodium nitrite and hydrochloric acid.
  • Cycloaddition Reaction : The azide is reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
  • Esterification : The resulting triazole is esterified with ethanol to yield the final product.
PropertyValue
CAS No.81581-10-4
Molecular FormulaC5_5H7_7N3_3O3_3
Molecular Weight157.1 g/mol
Purity95%

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

  • The compound has been studied for its potential as an enzyme inhibitor. It can modulate enzymatic activity through competitive inhibition mechanisms, effectively binding to specific enzymes and blocking substrate access.

2. Antifungal Activity

  • This compound shows promise as an antifungal agent, inhibiting the growth of various fungal pathogens.

3. Metal Ion Chelation

  • The compound's ability to chelate metal ions enhances its potential use in medicinal chemistry for therapeutic applications against diseases that involve metal ion dysregulation.

4. Anti-inflammatory and Anticancer Properties

  • Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer activities, making it a candidate for further therapeutic exploration .

The mechanism of action involves the interaction of this compound with specific molecular targets:

  • Hydrogen Bonding : The hydroxyl and carboxylate groups facilitate hydrogen bonding with target proteins.
  • Metal Coordination : The compound can coordinate with metal ions, influencing enzyme activity and potentially altering metabolic pathways.

Comparative Analysis

This compound can be compared with other triazole derivatives based on their structural features and biological activities:

Compound NameCAS NumberKey Features
Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate137156-41-3Different positioning of hydroxyl group
Ethyl 5-hydroxy-1H-1,2,3-triazole-4-carboxylateNot availableAnother isomer with unique properties
Ethyl 4-amino-1H-1,2,3-triazole-5-carboxylate81581-10-4Amino group instead of hydroxyl group

Case Studies

Several studies have highlighted the biological activity of this compound:

Study on Enzyme Inhibition :
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic processes. The IC50 values indicated significant inhibition compared to control compounds .

Antifungal Efficacy Study :
In vitro tests showed that this compound exhibited strong antifungal activity against common pathogens such as Candida albicans and Aspergillus niger, suggesting its potential as a therapeutic agent in treating fungal infections.

Properties

IUPAC Name

ethyl 5-oxo-1,2-dihydrotriazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-2-11-5(10)3-4(9)7-8-6-3/h2H2,1H3,(H2,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXALEMGVGAONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.